Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step reactions that include the formation of the thieno[2,3-b]pyridine and tetrahydrobenzothiophene moieties. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It is studied for its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by:
Inhibiting Enzymes: It can inhibit enzymes involved in disease pathways, such as kinases or proteases.
Modulating Receptors: It can bind to and modulate the activity of receptors, such as G-protein coupled receptors (GPCRs).
Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Biological Activity
Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with promising biological activities. This article explores its synthesis, structural characteristics, and biological implications based on current research findings.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈F₃N₃O₃S₂. Its structure includes:
- Ethyl ester group : Enhances solubility and bioavailability.
- Amide linkage : Contributes to the stability and interaction with biological targets.
- Thieno[2,3-b]pyridine moiety : Implicated in various pharmacological effects due to its heterocyclic nature.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to cell death by disrupting nucleotide synthesis pathways .
Pharmacological Profiles
The compound has been studied for its potential to modulate various biological pathways:
- Cytotoxicity : It has shown cytotoxic effects against several cancer cell lines.
- Apoptosis Induction : Similar compounds have been noted to activate apoptotic pathways through caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .
- Anti-inflammatory Properties : The thieno[2,3-b]pyridine derivatives are known for their anti-inflammatory effects, which may be relevant in treating conditions like arthritis and other inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
4-Methylthieno[2,3-b]pyridine | Structure | Less complex than target compound |
3-Amino-thieno[2,3-b]pyridine derivatives | Structure | Focus on anti-inflammatory properties |
Benzothiophene derivatives | Structure | Diverse biological activities but less specificity |
The unique trifluoromethyl substitution in this compound enhances its lipophilicity and potential pharmacological profile compared to simpler analogs.
Case Studies and Research Findings
Several studies have documented the biological activity of thieno derivatives:
- Antiproliferative Effects : Research has shown that thieno derivatives can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms including the inhibition of key signaling pathways such as the MAPK pathway .
- In Silico Studies : Computational modeling has suggested that modifications in the structure can significantly enhance binding affinity to DHFR and other targets involved in cancer proliferation pathways .
Properties
CAS No. |
832674-31-4 |
---|---|
Molecular Formula |
C21H20F3N3O3S2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
ethyl 2-[[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H20F3N3O3S2/c1-3-30-20(29)14-10-6-4-5-7-11(10)31-19(14)27-17(28)16-15(25)13-9(2)8-12(21(22,23)24)26-18(13)32-16/h8H,3-7,25H2,1-2H3,(H,27,28) |
InChI Key |
SXUHLTHWMPVPFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C)C(F)(F)F)N |
Origin of Product |
United States |
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